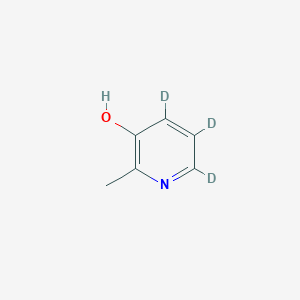
4,5,6-Trideuterio-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trideuterio-2-methylpyridin-3-ol is a deuterated derivative of 2-methylpyridin-3-ol Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 4, 5, and 6 in the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trideuterio-2-methylpyridin-3-ol typically involves the deuteration of 2-methylpyridin-3-ol. One common method is the exchange reaction using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas or deuterium oxide. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
4,5,6-Trideuterio-2-methylpyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols or hydrocarbons.
科学的研究の応用
4,5,6-Trideuterio-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 4,5,6-Trideuterio-2-methylpyridin-3-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of deuterium atoms can influence the compound’s stability, reactivity, and overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme binding sites in biological studies or reaction intermediates in chemical research.
類似化合物との比較
Similar Compounds
2-Methylpyridin-3-ol: The non-deuterated parent compound.
4,5,6-Trideuterio-2-methylpyridine: A similar compound without the hydroxyl group.
2-Methylpyridin-3-amine: An amine derivative with different reactivity and applications.
Uniqueness
4,5,6-Trideuterio-2-methylpyridin-3-ol is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the compound’s stability, making it suitable for long-term studies and industrial applications.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
112.14 g/mol |
IUPAC名 |
4,5,6-trideuterio-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i2D,3D,4D |
InChIキー |
AQSRRZGQRFFFGS-NRUYWUNFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(N=C1[2H])C)O)[2H] |
正規SMILES |
CC1=C(C=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
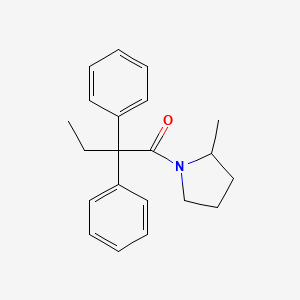
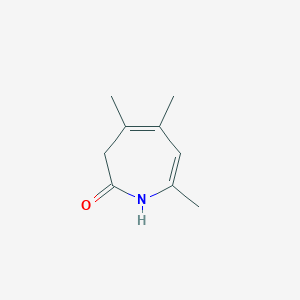
![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
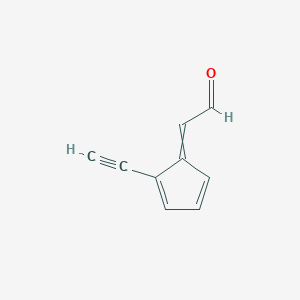
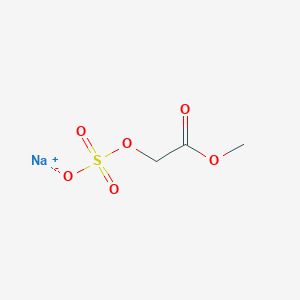
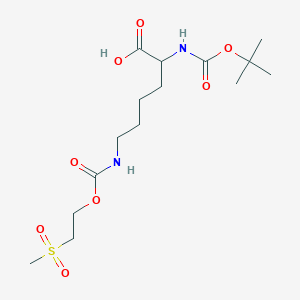
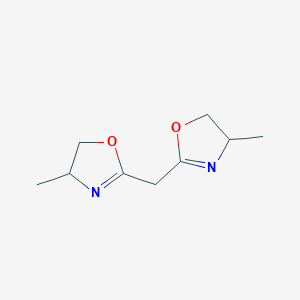

![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
